5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole

Physicochemical Properties Drug Design LogP

Secure your supply of this privileged Keap1-Nrf2 inhibitor building block. The 5-bromo handle is optimized for faster oxidative addition in Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, outperforming chloro analogs. Its distinct ethyl/methyl pattern (XLogP 2.5, TPSA 30.7 Ų) strategically enhances CNS and oncology lead permeability. This scaffold, backed by low nanomolar EC50 data in NQO1 assays (US10144731), is ideal for rapid SAR library generation. Ensure your synthetic route's success; order this high-purity intermediate today.

Molecular Formula C9H10BrN3
Molecular Weight 240.1 g/mol
CAS No. 1799974-74-5
Cat. No. B1474380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole
CAS1799974-74-5
Molecular FormulaC9H10BrN3
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=C(C=C2)Br)C)N=N1
InChIInChI=1S/C9H10BrN3/c1-3-13-8-5-4-7(10)6(2)9(8)11-12-13/h4-5H,3H2,1-2H3
InChIKeyIQNGUAKMBYLHIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole (CAS 1799974-74-5): Chemical Identity and Core Properties for Informed Procurement


5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole (CAS 1799974-74-5) is a brominated benzotriazole derivative with the molecular formula C9H10BrN3 and a molecular weight of 240.10 g/mol [1]. It features a 1H-benzo[d][1,2,3]triazole core substituted with a bromine atom at the 5-position, an ethyl group at N-1, and a methyl group at the 4-position [1]. Computed properties include a density of 1.58±0.1 g/cm³ (predicted) and a boiling point of 353.3±22.0 °C (predicted) . Its InChIKey is IQNGUAKMBYLHIA-UHFFFAOYSA-N, and its canonical SMILES is BrC1=CC=C2C(N=NN2CC)=C1C [1].

Why 5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole Cannot Be Replaced by Unsubstituted or Differently Substituted Benzotriazoles


In scientific and industrial workflows, benzotriazole derivatives are not interchangeable building blocks. The specific substitution pattern on the 1H-benzo[d][1,2,3]triazole scaffold dictates both chemical reactivity and physicochemical properties. The presence of the bromine atom at the 5-position enables orthogonal cross-coupling chemistry—such as Suzuki-Miyaura and Buchwald-Hartwig aminations—that is not possible with the non-halogenated analog [1]. Compared to the chloro analog, aryl bromides generally undergo faster oxidative addition in palladium-catalyzed cross-couplings, providing a practical balance between reactivity and stability [2]. The ethyl and methyl substituents further modulate lipophilicity (XLogP = 2.5 vs. parent benzotriazole LogP ~1.34) and topological polar surface area (30.7 Ų vs. 41.6 Ų), which influence solubility, membrane permeability, and metabolic stability in downstream applications [3]. Substituting this compound with a non-brominated, chloro-, or iodo-analog would alter reaction kinetics, yields, and the physicochemical profile of final products, potentially derailing synthetic routes or structure-activity relationships.

Quantitative Differentiation of 5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole Against Key Analogs


Enhanced Lipophilicity and Reduced Polar Surface Area vs. Parent Benzotriazole

5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole exhibits a computed XLogP value of 2.5 and a topological polar surface area (TPSA) of 30.7 Ų [1]. In contrast, the unsubstituted 1H-benzotriazole parent (CAS 95-14-7) has a measured LogP of 1.34 and a TPSA of 41.6 Ų . This represents a ΔXLogP increase of +1.16 and a TPSA decrease of 10.9 Ų.

Physicochemical Properties Drug Design LogP TPSA

Significant Alteration of Physical Properties: Density and Boiling Point

The introduction of bromine, ethyl, and methyl substituents substantially alters the physical properties of the benzotriazole core. 5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole has a predicted density of 1.58±0.1 g/cm³ and a predicted boiling point of 353.3±22.0 °C . The parent 1H-benzotriazole (CAS 95-14-7) has a measured density of 1.3±0.1 g/cm³ and a boiling point of 204 °C (15 mmHg) .

Physical Properties Process Chemistry Density Boiling Point

Key Intermediate for Keap1/Nrf2 Inhibitors with Demonstrated Potency in Functional Assays

Derivatives incorporating the 1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl core—accessible via Suzuki-Miyaura cross-coupling of the 5-bromo handle—display potent inhibition of the Keap1-Nrf2 protein-protein interaction. Specifically, compound Example 36 (US10144731) bearing this core exhibits an EC50 of 55 nM in an NQO1 (NAD(P)H:quinone oxidoreductase 1) cellular assay [1]. Example 37, a closely related analog, shows an EC50 of 550 nM in the same assay system [2].

Medicinal Chemistry Keap1-Nrf2 Protein-Protein Interaction Building Block

Verified High Purity and Availability from Reputable Chemical Suppliers

5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole is commercially available with a minimum purity of 95% (as reported by CymitQuimica, product Ref: 3D-ZWC97474) and 98% (CymitQuimica, Ref: IN-DA01DHCL) . MolCore offers the compound at a purity of ≥98% (NLT 98%) .

Chemical Sourcing Purity Procurement Supply Chain

Recommended Applications for 5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole Based on Quantitative Differentiation


Synthesis of Keap1-Nrf2 Protein-Protein Interaction Inhibitors

This compound serves as a privileged building block for accessing a class of potent Keap1-Nrf2 inhibitors. Its 5-bromo handle permits efficient Suzuki-Miyaura cross-coupling to install diverse aryl/heteroaryl groups, enabling rapid SAR studies [1]. As demonstrated by US10144731, derivatives built from this core achieve low nanomolar EC50 values in NQO1 functional assays [2]. The increased lipophilicity (XLogP = 2.5) conferred by the ethyl and methyl substituents may also contribute to improved cellular permeability of the final inhibitors [3].

Cross-Coupling-Mediated Library Synthesis in Medicinal Chemistry

The aryl bromide moiety is ideally suited for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This reactivity profile enables the rapid generation of diverse chemical libraries for hit-to-lead optimization. Compared to aryl chlorides, the oxidative addition of aryl bromides is kinetically favored, often leading to higher yields and broader substrate scope under milder conditions [4].

Physicochemical Property Modulation in Drug Design

When designing small molecules for oral bioavailability, controlling lipophilicity (LogP) and polar surface area (TPSA) is paramount. 5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole offers a distinct physicochemical profile (XLogP = 2.5, TPSA = 30.7 Ų) compared to unsubstituted benzotriazole [3]. Incorporating this scaffold into lead compounds can strategically enhance membrane permeability while maintaining a favorable balance of solubility and metabolic stability, a critical advantage in central nervous system (CNS) and oncology drug discovery programs.

Agrochemical and Material Science Intermediate

Beyond pharmaceuticals, brominated benzotriazoles are employed as intermediates in the synthesis of agrochemicals and functional materials, such as UV absorbers and corrosion inhibitors [1]. The specific substitution pattern of this compound may offer improved solubility and stability in formulation matrices compared to other halogenated benzotriazoles, though direct comparative studies are limited.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.